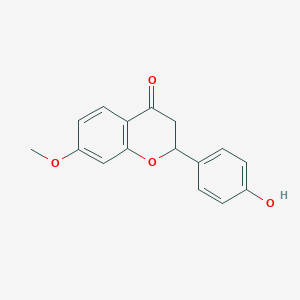

2-(4-hydroxyphenyl)-7-methoxychroman-4-one

Vue d'ensemble

Description

2-(4-hydroxyphényl)-7-méthoxychroman-4-one est un composé appartenant à la classe des dérivés de la chroman-4-one. Ces composés sont importants en raison de leurs diverses activités biologiques et pharmaceutiques. Le squelette de la chroman-4-one est un hétérocycle contenant de l'oxygène qui sert de bloc de construction majeur dans de nombreux composés médicinaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(4-hydroxyphényl)-7-méthoxychroman-4-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique l'utilisation de la 4-hydroxyacetophénone et du 2-hydroxy-4-méthoxybenzaldéhyde comme matières premières. La réaction se déroule par une condensation aldolique suivie d'une cyclisation pour former la structure de la chroman-4-one .

Méthodes de production industrielle

La production industrielle du 2-(4-hydroxyphényl)-7-méthoxychroman-4-one peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, le solvant et les catalyseurs, est cruciale pour obtenir des rendements et une pureté élevés. Des réacteurs à flux continu et d'autres technologies avancées peuvent être utilisés pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(4-hydroxyphényl)-7-méthoxychroman-4-one subit diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyle peut être oxydé pour former des quinones.

Réduction: Le groupe carbonyle du cycle de la chroman-4-one peut être réduit pour former des alcools.

Substitution: Le cycle aromatique peut subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique en milieu acide.

Principaux produits formés

Oxydation: Quinones et autres dérivés oxydés.

Réduction: Alcools et autres formes réduites.

Substitution: Dérivés halogénés ou nitrés.

4. Applications de la recherche scientifique

Le 2-(4-hydroxyphényl)-7-méthoxychroman-4-one a plusieurs applications de recherche scientifique:

Chimie: Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.

Biologie: Étudié pour ses propriétés antioxydantes et anti-inflammatoires potentielles.

Médecine: Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le cancer et les troubles cardiovasculaires.

Industrie: Utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 2-(4-hydroxyphényl)-7-méthoxychroman-4-one implique son interaction avec diverses cibles moléculaires et voies. Il peut agir comme un antioxydant en piégeant les radicaux libres et en inhibant le stress oxydatif. De plus, il peut moduler les voies de signalisation impliquées dans l'inflammation et la prolifération cellulaire, contribuant à ses effets thérapeutiques potentiels .

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that 2-(4-hydroxyphenyl)-7-methoxychroman-4-one exhibits significant antioxidant activity. It is capable of scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders. The compound’s structure allows it to effectively interact with reactive oxygen species, thereby mitigating oxidative damage.

Anti-inflammatory Effects

The compound has been shown to influence signaling pathways related to inflammation. It may inhibit the activation of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. Its mechanism likely involves the modulation of oxidative stress and inhibition of inflammatory pathways, which could lead to therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Anticancer Potential

Studies have evaluated the potential of this compound as an anticancer agent. Its ability to modulate cell proliferation and induce apoptosis in cancer cells has been highlighted in several investigations . The compound's specific substitution pattern enhances its reactivity profile compared to other flavonoids, positioning it as a promising candidate for further pharmacological development against various cancer types.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic method includes base-mediated aldol condensation followed by cyclization to form the chroman structure . Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Naringénine: 5,7-dihydroxy-2-(4-hydroxyphényl)chroman-4-one.

Quercétine: 3,3’,4’,5,7-pentahydroxyflavone.

Kaempférol: 3,4’,5,7-tétrahydroxyflavone.

Unicité

Le 2-(4-hydroxyphényl)-7-méthoxychroman-4-one est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Son groupe méthoxy en position 7 et son groupe hydroxyle en position 4 contribuent à sa réactivité unique et à ses effets thérapeutiques potentiels .

Activité Biologique

2-(4-Hydroxyphenyl)-7-methoxychroman-4-one, a derivative of chroman-4-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in therapeutic applications, particularly in the realms of antioxidant and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structure of this compound features a fused bicyclic system consisting of a benzene ring and a dihydropyran. The specific substitution pattern—particularly the methoxy group at the 7-position and the hydroxyl group at the 4-position—contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. It is capable of scavenging free radicals, thereby reducing oxidative stress, which is implicated in numerous diseases including cancer and cardiovascular disorders . The compound's mechanism likely involves the modulation of signaling pathways associated with oxidative stress.

Anti-inflammatory Effects

The compound has been shown to influence inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways such as NF-κB and MAPK . These actions suggest its utility in conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Sirtuin 1 (SIRT1) Activation : This compound acts as a SIRT1 activator, influencing cellular health by modulating inflammatory responses and oxidative stress .

- Nrf2 Pathway : It also affects the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative damage .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antioxidant Studies : In vitro assays demonstrated that this compound effectively scavenges reactive oxygen species (ROS), highlighting its potential as an antioxidant agent .

- Anti-inflammatory Studies : In animal models, administration of this compound resulted in reduced levels of inflammatory markers, suggesting its efficacy in inflammatory diseases .

- Comparative Studies : When compared to other flavonoids such as quercetin and naringenin, this compound exhibited superior antioxidant activity due to its unique methoxy substitution .

Data Summary

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Antioxidant | Scavenging ROS | High |

| Anti-inflammatory | Inhibition of cytokines | Moderate to High |

| SIRT1 Activation | Modulation of signaling pathways | Significant |

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOSVTQXBSSCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437613 | |

| Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32274-71-8 | |

| Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.